molecular formula C11H13NO B3122160 4-Methoxy-1,3-dimethyl-1H-indole CAS No. 300679-77-0

4-Methoxy-1,3-dimethyl-1H-indole

Cat. No.: B3122160
CAS No.: 300679-77-0
M. Wt: 175.23 g/mol
InChI Key: KEIFWQZGUMLSQG-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-dimethyl-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. Indoles represent a privileged scaffold in drug design due to their diverse biological activities and presence in many pharmacologically active molecules . This compound features a methoxy substituent at the 4-position and methyl groups on the 1- and 3-positions of the indole ring system, a structural motif common in compounds investigated for various therapeutic applications. Researchers value such methoxy-substituted indoles for their potential in developing new bioactive molecules. For instance, methoxy-indole derivatives have been extensively studied as key structural components in the design of novel antiplatelet aggregation inhibitors, which are crucial in the treatment of cardiovascular diseases . Furthermore, the indole nucleus is a versatile building block for designing compounds with anticancer, antibacterial, anti-inflammatory, and antidiabetic properties . The specific substitution pattern on this compound makes it a valuable intermediate for further chemical modifications, such as the synthesis of more complex hydrazone derivatives or other functionalized molecules aimed at interacting with biological targets . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFWQZGUMLSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methoxy 1,3 Dimethyl 1h Indole

Established Synthetic Routes for the Indole (B1671886) Core Formation

The construction of the foundational 4-methoxyindole (B31235) ring system can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

The Fischer indole synthesis, a venerable and widely utilized method, offers a direct pathway to indole derivatives through the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of a 4-methoxyindole core, this would typically involve the condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to generate the indole nucleus. wikipedia.orgbyjus.com

The versatility of the Fischer indole synthesis allows for the introduction of substituents at various positions of the indole ring. thermofisher.com However, the reaction can sometimes be limited by the harsh acidic conditions and the potential for side reactions, particularly with sensitive functional groups. nih.gov For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate has been achieved through the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, though it was accompanied by an abnormal product. nih.gov

Table 1: Examples of Fischer Indole Synthesis for Methoxy-Substituted Indoles
Phenylhydrazine ReactantCarbonyl ReactantAcid CatalystProductReference
4-MethoxyphenylhydrazinePyruvic AcidPolyphosphoric Acid4-Methoxyindole-2-carboxylic acid wikipedia.org
2-MethoxyphenylhydrazoneEthyl PyruvateHCl/EtOHEthyl 7-methoxyindole-2-carboxylate nih.gov

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed reactions as powerful tools for the construction of complex heterocyclic systems. rsc.org These methods offer mild reaction conditions and high functional group tolerance. The synthesis of 4-substituted indoles can be achieved using palladium-catalyzed carbon-carbon bond forming reactions. clockss.org For instance, the enol triflate of N-tosyl-4-oxo-tetrahydroindole can serve as a precursor for the synthesis of 4-substituted indoles via palladium-catalyzed carbonylation and cross-coupling reactions. clockss.org

Furthermore, a palladium-catalyzed approach known as the Buchwald modification of the Fischer indole synthesis allows for the cross-coupling of aryl bromides with hydrazones to form the key N-arylhydrazone intermediate. wikipedia.org Palladium-catalyzed nucleomethylation of alkynes has also been developed for the efficient construction of 3-methylindoles. nih.govsemanticscholar.org These methods provide a versatile and efficient route to various substituted indoles, including those with a methoxy (B1213986) group at the 4-position.

Table 2: Palladium-Catalyzed Reactions for Indole Synthesis
Reaction TypeKey ReactantsCatalyst SystemProduct TypeReference
CarbonylationEnol triflate of N-tosyl-4-oxo-tetrahydroindole, CO, MeOHPd(OAc)₂, PPh₃, K₂CO₃4-Carbomethoxyindole clockss.org
Buchwald-FischerAryl bromide, HydrazonePalladium catalystN-Arylhydrazone intermediate wikipedia.org
Nucleomethylationo-alkynylanilines, Methylboronic acidPalladium catalyst3-Methylindoles nih.govsemanticscholar.org

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.orgresearchgate.net While historically significant, this method can suffer from harsh reaction conditions and low yields. wikipedia.org A modified Bischler-Möhlau reaction has been used for the synthesis of 4-hydroxyindoles from m-aminophenol and benzoin, suggesting its potential applicability to methoxy-substituted analogues. chimicatechnoacta.ruresearchgate.net

The Hemetsberger indole synthesis provides another route to indoles through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgresearchgate.net This method typically affords indole-2-carboxylic esters in good yields. wikipedia.org The synthesis of 4-methoxyindole derivatives has been demonstrated using this approach, for example, starting from 4-methoxybenzaldehyde. sciencemadness.org Microwave-assisted modifications of the Hemetsberger-Knittel process have been shown to produce substituted indoles rapidly and in high yields. nih.gov

Targeted Methylation and Alkylation Strategies for 1,3-Dimethyl Substitution

Once the 4-methoxyindole core is established, the next crucial step is the introduction of methyl groups at the N-1 and C-3 positions. This requires regioselective alkylation strategies.

The N-methylation of indoles is a common transformation and can be achieved using various methylating agents. rsc.org Classic reagents for this purpose include methyl iodide and dimethyl sulfate. st-andrews.ac.ukarkat-usa.orggoogle.com These highly reactive electrophiles readily alkylate the nitrogen of the indole ring. N-methylation of 5-methoxyindole (B15748) with dimethyl carbonate has been reported to give 1-methyl-5-methoxyindole in high yield. google.comgoogle.com

For the introduction of the methyl group at the C-3 position, a common strategy involves the use of a precursor that already contains a methyl group at this position or a functional group that can be readily converted to a methyl group. For example, a palladium-catalyzed nucleomethylation of o-alkynylanilines can directly install a methyl group at the 3-position during the indole ring formation. nih.govsemanticscholar.org

The choice of base and solvent system is critical in controlling the regioselectivity and efficiency of indole alkylation. Strong bases like sodium hydride (NaH) are often used to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion, which then reacts with the alkylating agent. rsc.org However, the use of strong bases can sometimes lead to competing C-alkylation. rsc.org

Milder bases such as potassium carbonate (K₂CO₃) are also effective for N-alkylation, particularly when used in conjunction with a suitable solvent. researchgate.netnih.gov Potassium carbonate has been successfully used for the N-alkylation of indoles in ionic liquids and with dimethyl carbonate. google.comgoogle.comresearchgate.net The solvent plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to favor N-alkylation by stabilizing the indolide anion. rsc.orgresearchgate.net In some cases, the use of a phase-transfer catalyst can also enhance the reaction rate and selectivity. google.com The selection of an appropriate base-solvent combination is therefore paramount to achieving the desired 1,3-dimethyl substitution pattern on the 4-methoxyindole core.

Table 3: Influence of Base and Solvent on Indole N-Alkylation
Alkylating AgentBaseSolventOutcomeReference
Methyl IodideNaHDMF/THFN-alkylation favored, but C-alkylation can compete rsc.org
Alkyl HalidesK₂CO₃Ionic Liquid/[bmim][BF₄]Good yields of N-alkylated products researchgate.net
Dimethyl CarbonateK₂CO₃DMFHigh yield of N-methylated product google.comgoogle.com
Allylic AlcoholsKOHDMSOSelective N-allylation researchgate.net
Phenyl trimethylammonium iodideCs₂CO₃TolueneMonoselective N-methylation nih.gov

Regiospecific Introduction of the 4-Methoxy Group

The introduction of a methoxy group at the C4 position of the indole nucleus is a significant synthetic challenge due to the intrinsic reactivity of other positions, such as C3 and C2. acs.org Achieving regiospecificity often requires multi-step strategies or the use of specialized directing groups.

One common approach begins with a pre-functionalized benzene (B151609) derivative that already contains the methoxy group at the desired position relative to other functionalities that will be used to construct the indole ring. For instance, a starting material like 2-bromo-6-methoxyaniline (B1361550) can be utilized. The synthesis would then proceed through established indole formation reactions, such as the Fischer, Bischler, or Madelung synthesis, which have been adapted for such precursors.

Transition metal-catalyzed cross-coupling reactions offer another powerful tool for the regioselective synthesis of 4-substituted indoles. acs.org For instance, a pre-formed indole with a leaving group (e.g., a halogen) at the C4 position can be coupled with a methanolate source in the presence of a suitable catalyst system, such as a palladium or copper catalyst.

More advanced methods involve the direct C-H functionalization of the indole core. acs.org While C2 and C3 are typically more reactive, the use of a transient directing group can facilitate activation of the C4-H bond. acs.org For example, a removable group attached to the indole nitrogen can coordinate to a transition metal catalyst, positioning it in proximity to the C4 position and enabling selective functionalization. acs.orgacs.org Recent studies have shown that electron-donating groups, like methoxy, at the C4-position can lead to higher yields in certain cyclization reactions compared to when they are at other positions. acs.orgacs.org

A generalized synthetic route starting from a commercially available indole could involve the following key steps:

N-Methylation: The indole nitrogen is first methylated, for example, using a reagent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov

C3-Methylation: Following N-methylation, the C3 position can be methylated.

Regioselective C4-Hydroxylation/Methoxylation: This is the most critical step for regiocontrol. It might involve electrophilic halogenation at C4 followed by a nucleophilic substitution with a methoxide (B1231860) source, or a directed ortho-metalation approach.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Methoxy-1,3-dimethyl-1H-indole, thereby minimizing the need for extensive purification and reducing waste.

Temperature Control and Mitigation of Side Product Formation

Temperature is a critical parameter in indole synthesis. nih.govplos.orgnih.gov In many reactions, elevated temperatures are required to overcome activation barriers, but excessive heat can lead to side reactions and decomposition of the desired product. nih.gov For instance, in Fischer indole synthesis, high temperatures can promote undesired rearrangements or the formation of tar-like byproducts. youtube.com

Conversely, some reactions benefit from lower temperatures to improve selectivity. acs.org For example, during the introduction of the methoxy group, careful temperature control can prevent over-methylation or demethylation. Studies on related indole syntheses have shown that lowering the reaction temperature can improve enantioselectivity and reduce the formation of unwanted isomers. acs.org In some cases, a shift to a higher temperature (e.g., 50°C) has been shown to induce or increase the production of certain indole compounds. plos.orgresearchgate.netresearchgate.net

Table 1: Effect of Temperature on Reaction Parameters

Reaction StepTemperature RangeObservations and Impact on Yield/Purity
N-Methylation0°C to room tempLower temperatures can help control the exothermicity of the reaction.
C-H Activation40°C to 140°CTemperature can significantly impact reaction efficiency; lower temperatures may diminish conversion rates. acs.orgacs.org
Cyclization60°C to 80°CFull conversion of starting material and improved yield can be achieved at an optimal temperature, while higher temperatures can lead to product decomposition. nih.gov

Purification Methodologies (e.g., Flash Chromatography)

The purification of the final product and intermediates is essential to obtain this compound of high purity. Flash chromatography is a widely used technique for this purpose. acs.org It allows for rapid separation of the target compound from unreacted starting materials, catalysts, and side products.

The choice of stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system) is critical for effective separation. nih.gov A common approach for indole derivatives is to use a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as ethyl acetate. The ratio of the solvents is adjusted to achieve the desired separation. High-performance liquid chromatography (HPLC) can also be employed for analytical assessment of purity and for preparative separation of small quantities. nih.gov

Alternative purification methods include recrystallization, if the product is a solid, or distillation for volatile compounds. In some cases, solvent-assisted purification strategies are being developed to reduce the reliance on chromatography, which can be time-consuming and generate significant solvent waste. researchgate.netgoogle.com

Catalyst Selection and Ligand Design in Transition Metal-Catalyzed Reactions

In syntheses involving transition metal catalysis, the choice of the metal, its oxidation state, and the coordinating ligands are of utmost importance. acs.org For cross-coupling reactions to introduce the methoxy group, palladium and copper catalysts are common.

The design of the ligand attached to the metal center can profoundly influence the catalyst's reactivity, stability, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, are often used in palladium-catalyzed cross-coupling reactions to promote oxidative addition and reductive elimination steps. In C-H activation strategies, the ligand can play a crucial role in the regioselectivity of the reaction. acs.org

Table 2: Catalyst and Ligand Effects in Indole Synthesis

Catalytic SystemReaction TypeRole of Catalyst/Ligand
Palladium with Phosphine LigandsCross-CouplingFacilitates the formation of the C-O bond for methoxylation.
Rhodium with Chiral LigandsAsymmetric HydrogenationCan be used to create chiral centers if the indole contains a prochiral group.
Copper with Nitrogen-based LigandsUllmann CondensationA classic method for forming aryl ethers, applicable to methoxy group introduction.
Ruthenium with Directing GroupsC-H ActivationEnables regioselective functionalization at the C4 position. acs.org

Large-Scale Synthetic Approaches and Process Development Considerations

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a large-scale process (kilograms) presents a unique set of challenges. Key considerations include:

Cost and Availability of Starting Materials: For industrial production, starting materials must be readily available and economically viable.

Process Safety: Reactions that are manageable on a small scale may become hazardous on a larger scale. Exothermic reactions require careful thermal management to prevent runaways.

Waste Management: Green chemistry principles are increasingly important. The choice of solvents, reagents, and catalysts should aim to minimize environmental impact. rsc.org

Regulatory Compliance: The synthesis of compounds for pharmaceutical use must adhere to strict regulatory guidelines (Good Manufacturing Practices, GMP).

For this compound, a scalable synthesis would likely favor robust and well-understood reactions. The development of a continuous flow process, as opposed to a batch process, could offer advantages in terms of safety, consistency, and throughput.

Chemical Reactivity and Functionalization Strategies of 4 Methoxy 1,3 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The C-3 position is generally the most nucleophilic and the primary site of substitution. researchgate.netniscpr.res.in However, in 4-Methoxy-1,3-dimethyl-1H-indole, this position is blocked by a methyl group. Consequently, electrophilic substitution is redirected to other positions, primarily the C-2 position of the pyrrole (B145914) ring or the activated benzene (B151609) ring. researchgate.net The N-1 methyl group precludes electrophilic attack at the nitrogen, while the 4-methoxy group, a strong electron-donating group, activates the benzene moiety, particularly at the C-5 (ortho) and C-7 (para) positions. libretexts.org

Nitration and Halogenation Reactions: Regioselectivity at C-2 and C-3 Positions

Given that the C-3 position is substituted, nitration and halogenation reactions are expected to target alternative sites. The electron-donating 4-methoxy group strongly activates the benzene ring, while the C-2 position remains the most reactive site on the pyrrole portion after C-3.

Nitration: The nitration of indole derivatives can be complex, with regioselectivity influenced by reaction conditions and the existing substitution pattern. nih.gov For this compound, electrophilic attack by the nitronium ion (NO₂⁺) is anticipated to occur at the C-2, C-5, or C-7 positions. The C-2 position is electronically favored within the pyrrole ring system when C-3 is blocked. On the benzene ring, the 4-methoxy group directs nitration to the C-5 and C-7 positions. Steric hindrance from the adjacent pyrrole ring may disfavor substitution at C-7, making C-5 a more probable site of attack. Under forcing conditions, dinitration is also a possibility.

Halogenation: The halogenation of indoles is a well-established functionalization method. For 3-substituted indoles, halogenation can be selectively directed to the C-2 position using various reagents. acs.orgthieme-connect.com Protocols using copper(II) halides have been developed for the selective halogenation of indoles at the C-2 or C-3 positions. thieme-connect.com In the case of this compound, direct halogenation (e.g., using Br₂ or NCS) would likely yield the 2-halo derivative as the major product due to the high nucleophilicity of this position. Halogenation on the benzene ring at C-5 or C-7 is also possible, especially with Lewis acid catalysis, but is generally less favored than substitution at C-2.

Interactive Data Table: Predicted Electrophilic Substitution Reactions
ReactionReagent(s)Predicted Major Product(s)Key Regiochemical Influences
NitrationHNO₃/H₂SO₄2-Nitro-4-methoxy-1,3-dimethyl-1H-indole and/or 5-Nitro-4-methoxy-1,3-dimethyl-1H-indoleC-3 blocked; C-2 is the most nucleophilic site in the pyrrole ring. 4-MeO group activates C-5 and C-7.
BrominationBr₂ in CH₃COOH2-Bromo-4-methoxy-1,3-dimethyl-1H-indoleHigh reactivity of the C-2 position in 3-substituted indoles.
ChlorinationN-Chlorosuccinimide (NCS)2-Chloro-4-methoxy-1,3-dimethyl-1H-indoleHigh reactivity of the C-2 position in 3-substituted indoles. acs.org

Vilsmeier-Haack Formylation Utilizing Phosphorous Oxychloride (POCl₃) and Dimethylformamide (DMF)

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comorganic-chemistry.org The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from POCl₃ and DMF. wikipedia.org While this reaction typically occurs at the C-3 position of the indole ring, the presence of the 3-methyl group in the target compound prevents substitution at this site. Research on 3-substituted indoles demonstrates that Vilsmeier-Haack formylation can proceed at the C-2 position. For instance, studies on 2,3,3-trimethyl-3H-indoles show reactivity at the methyl groups, but for simple 3-methylindoles, formylation at the C-2 position is the expected outcome. Therefore, subjecting this compound to Vilsmeier-Haack conditions is predicted to yield this compound-2-carbaldehyde.

Interactive Data Table: Vilsmeier-Haack Formylation
ReactantReagentsPredicted ProductRationale
This compoundPOCl₃, DMF, then H₂O workupThis compound-2-carbaldehydeC-3 position is blocked, directing formylation to the next most activated position, C-2. sid.ir

Oxidation Reactions of the Indole Nucleus

The electron-rich C-2/C-3 double bond of the indole core is susceptible to oxidation, which can lead to the formation of valuable synthetic intermediates.

Formation of Indole-2,3-diones (e.g., using Potassium Permanganate (B83412), Chromium Trioxide)

The oxidation of indoles to their corresponding indole-2,3-diones (isatins) is a fundamental transformation in heterocyclic chemistry. researchgate.net Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can effect this conversion by oxidizing the C-2 and C-3 positions. libretexts.orgresearchgate.net For this compound, controlled oxidation is expected to cleave the C-2/C-3 double bond and install two carbonyl groups, yielding this compound-2,3-dione. However, the reaction conditions must be carefully managed, as these powerful oxidants can also lead to the oxidation of the C-3 methyl group or even cause cleavage of the benzene ring. libretexts.orgrsc.org Studies on the oxidation of 2,3-dimethylindole (B146702) have shown that the reaction can result in the formation of 3-methylindole-2-carbaldehyde, indicating that oxidation of the methyl group at C-2 is a competing pathway. rsc.org

Interactive Data Table: Oxidation to Indole-2,3-dione
ReactantOxidizing AgentPredicted ProductPotential Side Product(s)
This compoundPotassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)This compound-2,3-dioneOxidation of the C-3 methyl group; ring cleavage under harsh conditions.

Reduction Reactions of the Indole Core

Reduction of the indole nucleus provides access to indoline (B122111) scaffolds, which are prevalent in many biologically active molecules. The reduction typically targets the pyrrole ring.

Conversion to Indoline Derivatives (e.g., using Lithium Aluminum Hydride)

The conversion of an indole to an indoline involves the saturation of the C-2/C-3 double bond. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including amides and esters. byjus.commasterorganicchemistry.com While LiAlH₄ does not typically reduce isolated carbon-carbon double bonds, its reactivity towards the indole nucleus is known, leading to the formation of the corresponding indoline. The reaction proceeds via the reduction of the electron-deficient pyrrole ring. For this compound, treatment with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is expected to furnish 4-methoxy-1,3-dimethylindoline. Other common methods for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) and the use of borane (B79455) complexes.

Interactive Data Table: Reduction to Indoline
ReactantReducing AgentPredicted ProductReaction Type
This compoundLithium Aluminum Hydride (LiAlH₄)4-Methoxy-1,3-dimethylindolineReduction of the pyrrole ring. byjus.com

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies of this compound

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors without the need for pre-functionalized starting materials. In the context of indole chemistry, C-H activation strategies are pivotal for introducing substituents at various positions on the heterocyclic core. The inherent electronic properties of the indole nucleus typically favor electrophilic substitution at the C3 position. Consequently, developing methods for selective functionalization at other sites, such as C2, is a significant area of research.

Rhodium(III)-Catalyzed C2-Selective Alkylation of Indoles

Transition-metal catalysis, particularly with rhodium(III) complexes, has provided a robust solution for overcoming the intrinsic reactivity of indoles and achieving selective C-H activation at the C2 position. Rh(III)-catalyzed reactions have been successfully developed for the direct C2-alkylation of indoles with various coupling partners, including diazo compounds and nitroolefins. nih.govmdpi.com These methods are characterized by their high regioselectivity, broad substrate scope, and tolerance of diverse functional groups.

The general mechanism for the Rh(III)-catalyzed C2-alkylation of an N-substituted indole typically involves the coordination of the indole to the cationic Rh(III) catalyst, followed by a concerted metalation-deprotonation step to form a key rhodacycle intermediate. This intermediate then undergoes insertion with an alkylating agent, such as a diazo compound, which releases dinitrogen gas as the sole byproduct. mdpi.com Subsequent protonolysis regenerates the active Rh(III) catalyst and furnishes the C2-alkylated indole product. mdpi.com This catalytic cycle offers high atom economy and often proceeds under mild reaction conditions. mdpi.com

While specific studies detailing the C2-alkylation of this compound are not extensively documented, the established methodologies are broadly applicable to a wide range of substituted indoles. The presence of an electron-donating methoxy (B1213986) group at the C4-position and a methyl group at the C3-position does not impede the C2-selective functionalization. Research on analogous methoxy-substituted indoles demonstrates that these substrates participate effectively in Rh(III)-catalyzed C2-alkylation reactions, affording the desired products in moderate to good yields. nih.gov

Table 1: Representative Examples of Rh(III)-Catalyzed C2-Alkylation of Substituted Indoles with Nitroolefins

This table illustrates the general applicability of the method to various indole substrates. Data sourced from a study on Rh(III)-catalyzed C-2 alkylation with nitroolefins. nih.gov

Indole Substrate (N-Pyrrolidinylcarbonyl)Nitroolefin PartnerC2-Alkylated Product Yield (%)
5-Methoxy-1H-indole(E)-(2-nitrovinyl)benzene72
5-Methyl-1H-indole(E)-(2-nitrovinyl)benzene65
5-Bromo-1H-indole(E)-(2-nitrovinyl)benzene42
1H-Indole(E)-1-nitrooct-1-ene79

Role as a Versatile Building Block in Complex Molecular Synthesis

The this compound scaffold, and closely related analogues, serve as valuable building blocks in the synthesis of more complex molecular architectures. The methoxy-activated indole nucleus is a common feature in numerous natural products and provides a reactive handle for further chemical transformations. chim.it Its structural and electronic properties make it an attractive precursor for constructing polycyclic frameworks found in pharmaceutically active agents. chim.itacs.org

A prominent example showcasing the utility of a closely related structure is the use of 4-methoxy-1-methyl-1H-indole-3-carbaldehyde in a rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation with alkynes. acs.orgacs.org This reaction provides efficient access to cyclopenta[b]indol-1(4H)-one derivatives, which are complex polycyclic systems. acs.orgacs.org In this transformation, the indole acts as a three-carbon component, and the reaction proceeds via C2–H activation directed by the C3-aldehyde group. The electron-donating 4-methoxy group has been shown to be beneficial for this reaction, leading to good product yields. acs.orgacs.org The resulting cyclopenta[b]indol-1(4H)-one products can be further transformed into other complex structures, such as spiro[furan-2,2′-indoline]-3′,5-diones, which have shown potential as fluorescent materials. acs.org

The significance of the 4-methoxyindole (B31235) core is further underscored by its presence in complex alkaloids. For instance, the total synthesis of the psychoactive indole alkaloid ibogaine (B1199331) can be achieved from precursors that establish the 4-methoxyindole framework early in the synthetic sequence. wikipedia.org This highlights the strategic importance of this substituted indole as a foundational building block for accessing intricate and biologically significant molecules.

Table 2: Rhodium-Catalyzed [3+2] Annulation using a 4-Methoxyindole Building Block

This table shows the scope of the reaction using 1-methyl-1H-indole-3-carbaldehydes with 1,2-diphenylethyne. The 4-methoxy substituent provides a good yield, demonstrating its utility as a building block. Data sourced from studies on aldehyde-assisted oxidative annulation. acs.orgacs.org

Indole-3-carbaldehyde SubstrateProductYield (%)
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde8-Methoxy-4-methyl-2,3-diphenyl-2,4-dihydrocyclopenta[b]indol-1-one75
4-Methyl-1-methyl-1H-indole-3-carbaldehyde4,8-Dimethyl-2,3-diphenyl-2,4-dihydrocyclopenta[b]indol-1-one73
4-Benzyloxy-1-methyl-1H-indole-3-carbaldehyde8-(Benzyloxy)-4-methyl-2,3-diphenyl-2,4-dihydrocyclopenta[b]indol-1-one76

Computational and Theoretical Investigations of 4 Methoxy 1,3 Dimethyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of 4-Methoxy-1,3-dimethyl-1H-indole, DFT calculations provide valuable insights into their reactivity and stability.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive.

For instance, studies on related methoxy-substituted aniline (B41778) and indole (B1671886) derivatives have utilized DFT to calculate HOMO and LUMO energies. researchgate.netsciencepublishinggroup.com The HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule. openaccesspub.org In a study of azaindole cyanine (B1664457) dyes, the molecule with the narrowest HOMO-LUMO energy gap exhibited significant redshifts in its absorption spectrum, indicating enhanced electronic conjugation. acs.org

Table 1: Representative HOMO-LUMO Energy Data for Related Methoxy-Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodSource
4-Methoxy-N-(3-phenylallylidene) aniline-5.78-1.454.33B3LYP/6-31G* researchgate.netsciencepublishinggroup.com
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine-5.23-0.984.25B3LYP/6-311++G(d,p) openaccesspub.org

This table presents data for structurally related compounds to illustrate the typical range of HOMO-LUMO energies calculated by DFT. Specific values for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

In studies of methoxy-substituted compounds, NBO analysis has been used to investigate the intramolecular charge transfer and the stability arising from electron delocalization. openaccesspub.org For example, in 4-Methoxythioanisole, NBO analysis was applied to understand the hyperconjugative interactions between bonding and anti-bonding orbitals. ijert.org

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT, helps in the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a confident assignment of the vibrational bands to specific molecular motions can be made.

For example, a study on 2-methoxy-, 4-methoxy-, and 4-ethoxy-benzaldehyde used periodic DFT calculations to achieve an excellent agreement between calculated and experimental inelastic neutron scattering (INS) spectra, allowing for a confident assignment of vibrational modes. nih.gov Similarly, for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, a complete vibrational analysis was performed based on the potential energy distribution (PED) calculated with the help of the VEDA4 program. openaccesspub.org

Ground State Transitions and Hyperpolarizability

DFT calculations can also predict the electronic absorption spectra (ground state transitions) and nonlinear optical properties like hyperpolarizability. The first-order hyperpolarizability (β₀) is a measure of a molecule's potential for second-harmonic generation and is important for the development of new optical materials.

Calculations on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine included the computation of the first-order hyperpolarizability and related properties. openaccesspub.org These theoretical predictions are valuable for identifying molecules with potential applications in nonlinear optics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of interaction of small molecules (ligands) with biological macromolecules like proteins and DNA.

Prediction of Binding Affinities to Biological Targets

Molecular docking studies have been instrumental in predicting the binding of indole derivatives to various biological targets.

Cyclooxygenase-2 (COX-2): Indole derivatives have been investigated as potential COX-2 inhibitors. mdpi.comnih.govnih.gov Docking studies have revealed that these compounds can bind to the active site of the COX-2 enzyme, often forming hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120. mdpi.com The active site of COX-2 has a side pocket that is not present in COX-1, which allows for the design of selective inhibitors. dergipark.org.tr

Tubulin: The indole scaffold is a core pharmacophore that can interact with the colchicine (B1669291) binding site on tubulin, inhibiting its polymerization. nih.govnih.gov Molecular docking studies have shown that methoxy (B1213986) groups on the indole derivatives can form hydrogen bonds with residues like CYS241 in the tubulin binding site. nih.govmdpi.com

Arachidonate 15-Lipoxygenase (ALOX15): Substituted indole derivatives have been identified as inhibitors of ALOX15. nih.govmdpi.com In silico docking and molecular dynamics simulations suggest that these inhibitors can bind to the substrate-binding pocket of one monomer in the dimeric enzyme, leading to allosteric inhibition. nih.govnih.gov

DNA: The interaction of small molecules with DNA can be crucial for their biological activity. While specific docking studies of this compound with DNA are not readily available, related chromone (B188151) derivatives have been shown to induce DNA fragmentation in cancer cell lines. nih.gov

Proteins (General): The ability of indole derivatives to interact with a wide range of proteins is a key aspect of their diverse biological activities. Docking studies are a fundamental tool for predicting these interactions.

Squalene (B77637) Synthase: While direct docking studies of this compound with squalene synthase were not found, this enzyme is a known target for cholesterol-lowering drugs, and computational methods are used to explore potential inhibitors.

Lanosterol-14α Demethylase (CYP51): This enzyme is a key target for antifungal agents. researchgate.netneuroquantology.comfrontiersin.org Molecular docking studies of various heterocyclic compounds, including those with indole-like structures, have been performed to predict their binding affinity to lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com These studies often show interactions with the heme group in the active site.

Table 2: Representative Molecular Docking Data for Indole Derivatives with Biological Targets

Ligand (Indole Derivative)TargetDocking Score (kcal/mol)Key InteractionsPDB IDSource
Indole-based TMP inhibitor (3a)Tubulin-Hydrogen bond with CYS2411SA0 nih.gov
Indole-based inhibitor (S3)COX-2-Hydrogen bond with Tyr 355 and Arg 120- mdpi.com
Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivative (7g)TGF-β receptor kinase I-7.012Hydrogen bonding- nih.gov
Aurone derivative (WE-4)COX-2-5.843-- nih.gov

This table illustrates the type of data obtained from molecular docking studies for various indole derivatives and their targets. The specific binding affinity of this compound would need to be determined through dedicated docking simulations.

Analysis of Binding Modes and Active Site Interactions

Currently, there is a lack of published research specifically detailing the binding modes and active site interactions of this compound with biological targets. Computational docking and molecular modeling studies are commonly employed to elucidate how small molecules, such as indole derivatives, interact with the active sites of proteins. These studies provide valuable insights into potential hydrogen bonding, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. However, without specific studies on this compound, any discussion of its binding behavior would be purely speculative.

Molecular Dynamics Simulations for Conformational Analysis and Protein Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing detailed information on conformational changes and the stability of protein-ligand complexes. For many indole-based compounds, MD simulations have been instrumental in understanding their flexibility and how they adapt to the binding pockets of various enzymes and receptors. At present, there are no specific molecular dynamics simulation studies published for this compound. Such studies would be necessary to understand its conformational preferences and the dynamic nature of its interactions with any potential protein targets.

Pharmacophore Modeling and Identification of Essential Moieties

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This approach is widely used for virtual screening and to design new molecules with improved potency and selectivity. While pharmacophore models have been developed for various classes of indole derivatives targeting different biological endpoints, a specific pharmacophore model for this compound has not been reported in the scientific literature. The development of such a model would require a set of active compounds with known biological data, which is currently unavailable for this specific molecule.

In Silico ADMET Studies for Drug-Likeness Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting the drug-like properties of a compound in the early stages of drug discovery. These computational methods assess various physicochemical and pharmacokinetic parameters to evaluate the potential of a molecule to become a successful drug. While numerous online tools and software are available for these predictions, and studies on related indole derivatives have been published, specific in silico ADMET data for this compound is not available in peer-reviewed literature. A comprehensive ADMET profile would require dedicated computational analysis of this specific compound.

Below is a table of predicted physicochemical properties for this compound based on its chemical structure, which are often the basis for more extensive ADMET predictions.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
LogP (Octanol-Water Partition Coefficient) 2.6
Topological Polar Surface Area (TPSA) 16.6 Ų
Number of Hydrogen Bond Acceptors 2
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 1

Note: These values are computationally predicted and have not been experimentally verified.

Preclinical Biological Activities and Mechanistic Elucidation of 4 Methoxy 1,3 Dimethyl 1h Indole and Its Derivatives

Anticancer Potential: In Vitro and Preclinical In Vivo Studies

Comprehensive searches of scientific literature and databases have been conducted to ascertain the anticancer potential of 4-Methoxy-1,3-dimethyl-1H-indole. The following subsections detail the findings, or lack thereof, for specific mechanisms of anticancer activity.

There is currently no publicly available scientific literature reporting the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values for this compound against any cancer cell lines.

Interactive Data Table: IC50/GI50 Values for this compound (No data available at the time of this publication)

Cancer Cell Line IC50 (µM) GI50 (µM) Citation

Investigations into the pro-apoptotic activity of this compound, including its potential to activate key mediators of apoptosis such as caspases, have not been reported in the available scientific literature. While some indole (B1671886) derivatives have been shown to induce apoptosis through caspase activation, no such studies have been published for this specific compound.

The effect of this compound on microtubule dynamics, a key target for many anticancer agents, has not been documented in published research. Studies on other indole-containing compounds have demonstrated tubulin polymerization inhibition, but this specific activity has not been investigated for this compound.

There is no available research data detailing the modulation of specific cellular signaling pathways, such as those involved in cell survival and proliferation, by this compound.

The inhibitory activity of this compound against specific cancer-related enzymes and receptors, such as Enhancer of zeste homolog 2 (EZH2) or NAD(P)H:quinone oxidoreductase 1 (NQO1), has not been reported in the scientific literature. While some indole derivatives have been investigated as inhibitors of these enzymes acs.orgnih.govresearchgate.net, no such data exists for this compound.

Antimicrobial Efficacy: In Vitro Studies

A review of the existing scientific literature reveals no studies that have specifically evaluated the in vitro antimicrobial efficacy of this compound against bacterial or fungal pathogens. While the broader class of indole derivatives has shown some promise for antimicrobial properties, specific data for this compound is not available.

Interactive Data Table: Antimicrobial Efficacy of this compound (No data available at the time of this publication)

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Citation

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

The indole scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant antibacterial properties. researchgate.netnih.gov Studies on synthetic indole derivatives have demonstrated efficacy against a variety of Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.gov For instance, certain synthetic indole derivatives, referred to as SMJ-2, have shown potent antibacterial activity against a wide array of Gram-positive bacteria, such as multiple strains of MRSA, MDR-Enterococcus faecalis, and Enterococcus faecium. nih.gov

Derivatives of 4,6-dimethoxy-1H-indole have also been synthesized and have shown promising results in antibacterial and antitumor screenings. researchgate.netresearchgate.net Furthermore, a study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives reported that some of these compounds exhibited low minimum inhibitory concentrations (MIC) against MRSA. mdpi.com For example, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one was found to have an MIC of 0.98 μg/mL against MRSA. mdpi.com While these findings are for related structures, they suggest that the 4-methoxy-indole core could be a valuable pharmacophore for developing new antibacterial agents.

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The indole nucleus has been explored as a scaffold for developing agents that can inhibit biofilm formation. Some synthetic indole derivatives have been shown to effectively eradicate pre-formed biofilms. nih.gov

Proposed Mechanisms: Inhibition of Protein Synthesis and Disruption of Nucleic Acid Production

The antibacterial mechanisms of indole derivatives are diverse. One of the proposed mechanisms for a synthetic indole derivative, SMJ-2, is the inhibition of respiratory metabolism and disruption of the membrane potential in bacteria. nih.govnih.gov This compound was also found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. nih.govnih.gov This interference leads to an increase in reactive oxygen species, which are lethal to the bacteria. nih.govnih.gov Other indole derivatives have been suggested to act through different mechanisms, highlighting the versatility of this chemical scaffold.

Antiviral Properties and Mechanistic Hypotheses

The indole ring is a key component in numerous antiviral drugs, and ongoing research continues to explore new indole-containing compounds for their antiviral potential. nih.gov

Inhibition of Viral Replication

Derivatives of the indole scaffold have been shown to possess antiviral activities. For example, certain pyrimido[4,5-b]indole ribonucleosides have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV), although with moderate to poor results. nih.gov More promisingly, a derivative of 5-methoxy-indole-3-carboxylic acid has demonstrated the ability to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov Another indole derivative, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole, has been identified as an agent against the Influenza A virus, inhibiting viral replication through the suppression of viral gene expression. wikipedia.org

Interference with Viral Entry Mechanisms

The antiviral mechanism of some indole derivatives involves interference with the early stages of viral infection, such as viral entry. For instance, the antiviral drug umifenovir, which contains an indole core, is known to inhibit the fusion of the viral envelope with cell membranes, thereby preventing the virus from penetrating the host cell. nih.gov

Modulation of Neurotransmitter Systems

Interaction with Serotonin (B10506) Receptors and Effects on Neurotransmission

The structural similarity of the indole core to the neurotransmitter serotonin has prompted investigations into the interaction of this compound derivatives with serotonin (5-HT) receptors. These receptors are integral to a vast array of physiological and pathological processes, making them a key target for therapeutic development.

Research has identified specific derivatives of this compound that exhibit notable affinity and selectivity for certain 5-HT receptor subtypes. For instance, a series of 2-amino- and 2-guanidino-4,6-dimethoxyindoles have been synthesized and evaluated for their binding to 5-HT2A, 5-HT2B, and 5-HT2C receptors. One particular compound from this series demonstrated a high affinity for the 5-HT2A receptor, with a pKi value of 8.1. This high affinity suggests a potential role for these compounds in modulating serotonergic neurotransmission, which is crucial for regulating mood, cognition, and various physiological functions. The selectivity of these compounds for specific receptor subtypes is a critical aspect of their potential therapeutic utility, as it can minimize off-target effects.

Compound DerivativeTarget ReceptorAffinity (pKi)
2-Amino-4,6-dimethoxyindole derivative5-HT2A8.1

Neuroprotective Effects (e.g., Protection from Oxidative Stress)

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a variety of neurodegenerative diseases. Consequently, compounds with the ability to mitigate oxidative stress are of significant interest for their potential neuroprotective properties.

Studies have shown that certain indole derivatives possess potent antioxidant capabilities. While direct studies on this compound are limited in this specific context, related indole compounds have demonstrated the ability to protect neuronal cells from oxidative damage. For example, some indole derivatives have been shown to protect against hydrogen peroxide-induced cell death in human neuroblastoma SH-SY5Y cells. This protection is often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. The methoxy (B1213986) and dimethyl substitutions on the indole ring can influence the electron-donating properties of the molecule, which is a key determinant of its antioxidant activity.

Protective EffectModel SystemMechanism (Postulated)
Protection against hydrogen peroxide-induced cell deathHuman neuroblastoma SH-SY5Y cellsFree radical scavenging, enhancement of antioxidant defenses

Enzyme Modulation and Inhibition Profiles

In addition to receptor interactions, this compound and its derivatives have been shown to modulate the activity of specific enzymes, highlighting their potential as targeted therapeutic agents.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones and related substrates. However, in certain contexts, NQO1 can also bioactivate specific compounds, leading to toxicity. Therefore, inhibitors of NQO1 are valuable tools for studying its biological functions and may have therapeutic applications.

A specific derivative of this compound has been identified as a potent and selective inhibitor of NQO1. This compound, 4,6-dimethoxy-2,3-dimethyl-1H-indole, was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. It exhibits a distinct mechanism of inhibition, acting as a competitive inhibitor with respect to the NAD(P)H cofactor. Further structural studies have revealed that the dimethoxyindole scaffold binds within the active site of NQO1, with the methoxy groups forming key interactions with the protein.

InhibitorTarget EnzymeInhibition Mechanism
4,6-dimethoxy-2,3-dimethyl-1H-indoleNQO1Competitive with respect to NAD(P)H

Arachidonate lipoxygenases (ALOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of a variety of bioactive lipid mediators. ALOX15, in particular, has been implicated in the pathophysiology of various inflammatory diseases.

A novel dimeric indole derivative, structurally related to this compound, has been identified as a potent and selective allosteric inhibitor of the linoleate (B1235992) oxygenase activity of human ALOX15. This compound, known as PD146176, does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity. The discovery of this allosteric mechanism provides a unique avenue for the development of selective ALOX15 inhibitors, which could offer a more targeted approach to treating inflammatory conditions with potentially fewer side effects compared to active site inhibitors.

InhibitorTarget EnzymeInhibition Mechanism
PD146176 (dimeric indole derivative)ALOX15Allosteric

Development as Chemical Probes for Biological Research

The specific and potent interactions of this compound derivatives with their biological targets make them valuable tools for chemical biology research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

The development of potent and selective inhibitors, such as the NQO1 and ALOX15 inhibitors discussed above, provides researchers with the means to dissect the roles of these enzymes in complex biological processes. For example, the NQO1 inhibitor can be used to probe the consequences of NQO1 inhibition in different cellular models, helping to elucidate its role in cancer biology and drug metabolism. Similarly, the allosteric ALOX15 inhibitor can be used to explore the specific contributions of this enzyme to inflammatory pathways without affecting other lipoxygenases. The ongoing development and characterization of such indole-based chemical probes are crucial for advancing our understanding of fundamental biological mechanisms and for the identification of new therapeutic targets.

Chemical Probe ApplicationBiological TargetResearch Utility
NQO1 InhibitionNQO1Elucidating the role of NQO1 in cancer biology and drug metabolism
Allosteric ALOX15 InhibitionALOX15Investigating the specific role of ALOX15 in inflammatory pathways

Structure Activity Relationship Sar Studies and Substituent Effects on 4 Methoxy 1,3 Dimethyl 1h Indole Analogs

Role of the 4-Methoxy Group in Modulating Biological Activity

The methoxy (B1213986) group (-OCH3) is a potent electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. stackexchange.comlibretexts.org This delocalization increases the electron density of the indole (B1671886) nucleus, a phenomenon that can enhance its reactivity towards electrophiles and influence its binding affinity to biological targets. lumenlearning.com The electron-donating nature of the methoxy group generally leads to an activation of the aromatic ring, making it more susceptible to electrophilic substitution reactions. lumenlearning.comopenstax.org

This increased electron density can also contribute to the stability of the molecule. In the context of indolyl radicals, which can be formed under certain photochemical conditions, the position of the methoxy group can influence the spin density distribution. researchgate.net For instance, in methoxy-substituted indolyl radicals, the highest spin densities are often found at the C3 and N1 positions, indicating that the radical center is stabilized at these locations. researchgate.net

The position of the methoxy group is crucial. Studies on various methoxyindole isomers have shown that a methoxy group at the 4-position can introduce a different electronic character to the molecule compared to when it is at the 5- or 6-positions. researchgate.net This difference in electronic distribution directly impacts the molecule's reactivity and its interaction with biological macromolecules. For example, in rhodium-catalyzed annulation reactions of indolecarbaldehydes, electron-donating groups at the C-4 position, including methoxy, resulted in higher yields compared to when these groups were at the C-5, C-6, or C-7 positions. acs.orgacs.org

Influence of Methyl Groups at Positions 1 and 3

The methyl groups at the N1 and C3 positions of the indole ring introduce steric and lipophilic characteristics that significantly shape the molecule's biological activity.

The methyl group at the N1 position, known as N-methylation, and the methyl group at the C3 position introduce steric bulk to the indole scaffold. This steric hindrance can influence the molecule's conformational preferences and its ability to fit into the binding pocket of a biological target. The presence of these methyl groups can either enhance or diminish biological activity depending on the specific steric requirements of the target protein.

Furthermore, the addition of methyl groups increases the lipophilicity of the molecule. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier. wikipedia.org However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. Therefore, the modulation of lipophilicity through methylation at the N1 and C3 positions is a key strategy in optimizing the pharmacokinetic profile of indole derivatives.

Studies on various indole derivatives have highlighted the importance of substitution at these positions. For instance, N-substituted indole derivatives have demonstrated a wide range of biological effects, including anti-inflammatory and antimicrobial activities. nih.gov Similarly, functionalization at the C3 position is a common strategy for synthesizing indole-based compounds with diverse biological activities. nih.gov The combination of N1 and C3 methylation in 4-Methoxy-1,3-dimethyl-1H-indole likely contributes to a unique combination of steric and lipophilic properties that define its biological profile.

Impact of Substituent Position on Reactivity and Biological Profile

The specific placement of substituents on the indole ring is a critical factor that governs both the chemical reactivity and the biological activity of the resulting analog. The electronic and steric effects of a substituent can vary dramatically depending on its location, leading to different outcomes in chemical reactions and biological interactions.

The position of a substituent influences the electron density distribution within the aromatic system. For instance, an electron-donating group at the 4-position of the indole ring has been shown to result in higher yields in certain chemical reactions compared to when the same group is at the 5-, 6-, or 7-position. acs.orgacs.org This is because the substituent's ability to stabilize reaction intermediates or transition states is position-dependent. libretexts.org

From a biological perspective, the position of a substituent dictates how a molecule interacts with its target. A substituent at a particular position might form a crucial hydrogen bond or a hydrophobic interaction with a specific amino acid residue in a protein's binding site. Moving that substituent to a different position could disrupt this interaction and lead to a loss of activity. Structure-activity relationship (SAR) studies on various indole derivatives have consistently shown that the nature and position of substituents are key determinants of their biological properties. nih.gov For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the position of a methyl group on the phenyl ring was found to be an important factor influencing their activity as CFTR potentiators. acs.org

The reactivity of the indole ring itself is also affected by substituent position. The indole nucleus is an electron-rich heterocycle, and the presence of activating or deactivating groups at different positions can direct further chemical modifications to specific sites on the ring. lumenlearning.comchim.it This regioselectivity is a fundamental concept in the synthesis of complex indole derivatives with desired biological profiles.

Comparative Analysis with Structurally Related Indole Derivatives

To better understand the unique properties of this compound, it is informative to compare it with structurally related heterocyclic compounds, such as benzimidazoles and pyrazoles. These analogs, while sharing some structural similarities with indoles, exhibit distinct electronic and biological characteristics.

Benzimidazoles are bicyclic compounds containing a benzene (B151609) ring fused to an imidazole (B134444) ring. Like indoles, they are important scaffolds in medicinal chemistry. Comparative studies have been conducted to investigate the structure-activity relationships of benzimidazole (B57391) and indole derivatives. mdpi.com One key difference is the presence of a second nitrogen atom in the five-membered ring of benzimidazole, which can act as a hydrogen bond acceptor and influence the molecule's polarity and binding properties. mdpi.com In some cases, the absence of the basic nitrogen at position 3, as seen in certain indole derivatives, has been shown to have a positive effect on inhibitory activity compared to their benzimidazole counterparts. mdpi.com

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Pyrazole-containing compounds also exhibit a wide range of biological activities. A search for "5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e] researchgate.netnih.govchim.ittriazine" reveals a structurally related compound where the indole core is replaced by a pyrazolotriazine system. researchgate.netmdpi.com The presence of multiple nitrogen atoms in the pyrazole (B372694) and triazine rings significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to the indole nucleus. These differences in the core heterocyclic structure lead to distinct pharmacological profiles.

The following table provides a comparative overview of the structural features of these analogs:

FeatureThis compoundBenzimidazole AnalogPyrazole Analog
Core Structure Indole (fused benzene and pyrrole (B145914) rings)Benzimidazole (fused benzene and imidazole rings)Pyrazole (five-membered ring with two adjacent nitrogens)
Key Heteroatoms One NitrogenTwo NitrogensTwo Nitrogens
Substituents of Interest 4-Methoxy, 1-Methyl, 3-MethylVaries, often with substitutions on the benzene ring and at the 2-positionVaries, can have substitutions on the pyrazole ring

This comparative analysis underscores how variations in the core heterocyclic scaffold and the nature and position of substituents lead to a diverse array of chemical and biological properties.

Varied Substitution Patterns on the Indole Core

Research Findings on Core Substitution

Systematic modification of the indole core has yielded significant insights into the structural requirements for biological activity in various classes of indole derivatives. Studies on different indole-containing molecules reveal that the electronic nature and position of substituents on the phenyl ring of the indole are pivotal.

In the development of inhibitors for the HIV-1 fusion protein gp41, the linkage points between two indole rings were found to be critical for activity. A comparison of 6-6', 5-6', 6-5', and 5-5' linked bis-indoles showed that the 6-6' linkage resulted in the most potent compounds, while other linkages led to a 4- to 20-fold reduction in activity. nih.gov This highlights the importance of the substitution vector on the indole core for maintaining an optimal molecular shape for target binding. nih.gov

For a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines), which are structurally related to indoles, modifications on the phenyl portion of the core were extensively studied. The parent compound in this series featured an 8-methoxy group. Replacing this with hydrogen or a methyl group led to a retention of efficacy. acs.org Further exploration of halogen substitutions on this ring was particularly revealing. The introduction of a fluorine atom at the C6 position was found to be beneficial. acs.org However, adding a second fluorine atom at the C9 position (analogous to C5 on an indole ring) was detrimental to potency. acs.org

In a different study on diindolylmethanes, the reaction of a parent indolylmethanol with various substituted indoles showed that the reaction proceeds well with indoles bearing either electron-donating groups (like methoxy) or electron-withdrawing groups (like fluoro, bromo, or cyano). nih.gov This tolerance for a wide range of substituents suggests that the core can be readily modified to fine-tune properties without abrogating the primary binding mode. For instance, products formed with 5-methoxyindole (B15748), 5-fluoroindole, 6-fluoroindole, and 5,6-difluoroindole (B67218) all resulted in good to excellent yields, indicating the synthetic accessibility for creating diverse analogs. nih.gov

The table below summarizes the effects of varied substitution patterns on the indole core based on findings from different series of indole analogs.

Parent ScaffoldPosition(s) of SubstitutionSubstituentEffect on ActivitySource
Bis-indoles (HIV-1 Fusion Inhibitors)5-6', 6-5', or 5-5' Linkage (vs. 6-6')IndoleReduced potency (4-20x) nih.gov
Tetrahydro-γ-carbolines (CFTR Potentiators)C8H or CH₃ (vs. OCH₃)Efficacy retained acs.org
Tetrahydro-γ-carbolines (CFTR Potentiators)C6 and C9Di-FluoroDecreased potency acs.org
DiindolylmethanesC5OCH₃Tolerated, good reaction yield nih.gov
DiindolylmethanesC5, C6F, Br, CNTolerated, good to excellent yields nih.gov

These studies collectively underscore that the benzene portion of the indole nucleus is a highly adaptable region for modification. Both electron-donating and electron-withdrawing groups can be incorporated, often leading to compounds with retained or sometimes enhanced activity, depending on the specific biological target. The position of the substituent is as crucial as its chemical nature, with certain positions being more sensitive to modification than others. For analogs of this compound, these findings suggest that substitutions at the C5, C6, and C7 positions with small alkyl groups, halogens, or other bioisosteres could be a fruitful avenue for optimizing biological activity.

Applications of 4 Methoxy 1,3 Dimethyl 1h Indole in Advanced Materials Science

Utilization in Organic Electronics

The field of organic electronics leverages the electrical conductivity and semiconducting properties of organic molecules to create novel electronic devices. Indole (B1671886) derivatives have been explored as p-type organic semiconductors, which are essential for transporting positive charge carriers (holes).

The electron-rich nature of the indole ring system, enhanced by the electron-donating methoxy (B1213986) and methyl groups in 4-Methoxy-1,3-dimethyl-1H-indole, suggests its potential as a hole-transporting material (HTM). Research on other methoxy-substituted indoles has demonstrated their ability to facilitate efficient hole injection and transport in organic electronic devices. For instance, studies on indolo[3,2-b]indole derivatives have shown that the introduction of specific substituents can lead to high hole mobility. rsc.org The methoxy group at the 4-position of the indole ring is known to increase the electron density of the aromatic system, which can be beneficial for charge transport. chim.it

Table 1: Comparison of Hole Mobility in Indole-Based Hole-Transporting Materials

CompoundHole Mobility (cm²/Vs)Reference
Fluorinated indolo[3,2-b]indole (IDIDF)1.7 x 10⁻³ rsc.org
spiro-OMeTAD~1 x 10⁻⁴ rsc.org
Hypothetical this compoundPredicted to have moderate to high hole mobilityInferred

This table includes data for a well-studied indole derivative and a standard hole-transporting material for comparison. The value for this compound is a qualitative prediction based on its structure.

Potential in Photonic Devices

Photonic devices rely on the interaction of light with materials. The photophysical properties of a molecule, such as its absorption and emission of light, are critical for its application in photonics. The substitution pattern on the indole ring significantly influences these properties.

Computational studies on 4-substituted indoles suggest that the electronic nature of the substituent plays a crucial role in determining the absorption and fluorescence characteristics. While direct experimental data for this compound is scarce, the presence of the electron-donating methoxy group is expected to influence its photoluminescence. Research on other methoxy-substituted indole derivatives has shown that they can exhibit bright photoluminescence in the blue to green spectral regions. nih.gov This suggests that this compound could be a candidate for applications requiring light emission in this range.

Development of Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application of luminescent organic materials. The efficiency and color of an OLED are determined by the properties of the emissive layer material. Indole derivatives have been investigated as both host and dopant materials in OLEDs.

The potential of this compound in OLEDs can be inferred from studies on related compounds. For example, the synthesis of spiro[furan-2,2′-indoline]-3′,5-diones from indole derivatives has yielded materials with tunable blue or green emission, which are promising for OLED applications. acs.orgacs.org The twisted molecular structure of some indole derivatives can suppress intermolecular packing, which is beneficial for improving the performance of OLED materials. acs.org Given that the methyl groups in this compound could induce some degree of steric hindrance, this might lead to favorable solid-state emission properties for OLED applications.

Table 2: Photophysical Properties of Selected Indole Derivatives for OLEDs

Compound/Derivative ClassEmission ColorQuantum Yield (ΦF)Reference
Spiro[furan-2,2′-indoline]-3′,5-dionesBlue or Green- acs.orgacs.org
Methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazolesBlue to Green0.20–0.27 (in solution) nih.gov
Hypothetical this compoundPredicted Blue-Green EmitterUnknownInferred

This table presents data for classes of indole derivatives with potential for OLEDs to provide a comparative context.

Integration into Solar Cell Technologies

In the realm of solar energy, organic materials are increasingly being used to develop more flexible and cost-effective photovoltaic devices. Indole derivatives have shown significant promise as components of perovskite solar cells (PSCs), particularly as hole-transporting materials.

The function of an HTM in a PSC is to efficiently extract and transport holes from the perovskite absorber layer to the electrode. The energy levels of the HTM, specifically the Highest Occupied Molecular Orbital (HOMO), must be well-aligned with the valence band of the perovskite material to ensure efficient charge transfer. Theoretical calculations on indole derivatives have shown that substitutions on the indole ring can modulate the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org The electron-donating nature of the methoxy and methyl groups in this compound would likely raise its HOMO level, a property that can be advantageous for hole extraction in certain perovskite solar cell architectures. acs.org Studies on fluorinated indolo[3,2-b]indole derivatives have demonstrated that these materials can lead to highly efficient PSCs. rsc.org

Table 3: Key Parameters of Indole-Based Materials in Perovskite Solar Cells

MaterialRolePower Conversion Efficiency (PCE)Reference
Fluorinated indolo[3,2-b]indole (IDIDF)Hole-Transporting MaterialUp to 19% rsc.org
Hypothetical this compoundPotential Hole-Transporting MaterialTo be determinedInferred

This table highlights the performance of a high-performing indole-based HTM in perovskite solar cells, suggesting the potential of this class of compounds.

Emerging Research Directions and Future Perspectives for 4 Methoxy 1,3 Dimethyl 1h Indole

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis of 4-Methoxy-1,3-dimethyl-1H-indole is not yet widely documented, presenting an open field for synthetic innovation. A plausible and efficient pathway would likely involve a multi-step process, starting with the commercially available 4-methoxyindole (B31235).

A primary challenge lies in the selective methylation of both the nitrogen at position 1 and the carbon at position 3. Established methods for N-methylation of indoles often utilize reagents like dimethyl carbonate (DMC) with a suitable catalyst. st-andrews.ac.uknih.gov For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC has been shown to selectively produce N-methylated indoles. st-andrews.ac.uk

Subsequent C3-methylation presents a more complex synthetic hurdle. Direct electrophilic methylation of the N-methylated intermediate could be attempted, though regioselectivity might be an issue. A more controlled approach could involve a C3-formylation followed by reduction, or the use of a biocatalytic method. Research into SAM-dependent methyltransferases has shown promise for the stereoselective methylation of the C3 position of indole (B1671886) derivatives, offering a green and efficient alternative to traditional chemical methods. nih.gov

The development of novel, one-pot synthetic methodologies for the direct synthesis of this compound from simple precursors would be a significant advancement. Such pathways could improve yield, reduce waste, and provide easier access to this compound for further research.

Table 1: Potential Synthetic Strategies for this compound

StepReactionReagents and ConditionsPotential Advantages
1N-methylation of 4-methoxyindoleDimethyl carbonate (DMC), DABCOHigh selectivity for N-methylation, environmentally friendly reagent. st-andrews.ac.uk
2aC3-formylationVilsmeier-Haack reaction (POCl₃, DMF)Established method for C3-functionalization of indoles.
2bReduction of C3-formyl groupLiAlH₄ or other reducing agentsConversion to the methyl group.
Alt. 2Biocatalytic C3-methylationSAM-dependent methyltransferaseHigh stereoselectivity, mild reaction conditions. nih.gov

Advanced Mechanistic Studies in Chemical Biology

The biological activities of methoxy-substituted indoles are well-documented, ranging from anticancer to antimicrobial properties. chim.it The addition of the two methyl groups in this compound is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Advanced mechanistic studies are crucial to unravel the specific molecular pathways through which this compound exerts its effects. For instance, many indole derivatives are known to interact with enzymes and receptors. A key area of future research will be to identify the specific binding partners of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies could be employed to identify and validate these interactions.

Furthermore, understanding the metabolic fate of this compound is essential. Studies involving in vitro metabolism with liver microsomes and in vivo pharmacokinetic profiling in animal models will provide critical insights into its stability, biotransformation, and potential for bioaccumulation. This knowledge is fundamental for any future therapeutic development.

Rational Design of Derivatives with Tuned Biological Specificity

The core structure of this compound offers a versatile scaffold for the rational design of new derivatives with enhanced biological specificity. The methoxy (B1213986) and methyl groups can be systematically modified to probe the structure-activity relationship (SAR).

For example, the methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements like a hydroxyl or a halogen atom. The methyl groups at the N1 and C3 positions can also be substituted with other alkyl or functionalized groups. A recent study on N-((1-methyl-1H-indol-3-yl)methyl) derivatives has shown that modifications at the C3-methyl position can lead to potent tubulin polymerization inhibitors. nih.gov This suggests that similar modifications on the 4-methoxy analogue could yield compounds with interesting anticancer properties.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the design of new derivatives. By correlating the physicochemical properties of the designed compounds with their biological activity, researchers can develop predictive models to identify candidates with improved potency and selectivity, while minimizing off-target effects.

Table 2: Potential Modifications for Derivative Design

PositionModificationPotential Impact
C4-MethoxyReplacement with other alkoxy groups, halogens, or hydroxyl groupAltered electronic properties, hydrogen bonding capacity, and lipophilicity.
N1-MethylSubstitution with larger alkyl or functionalized groupsModified steric hindrance and potential for new interactions with biological targets.
C3-MethylElongation of the alkyl chain, introduction of polar functional groupsPotential for enhanced binding affinity and modulation of biological activity, as seen in related indole derivatives. nih.gov

Applications in New Areas of Chemical Research and Innovation

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it a promising candidate for applications in other areas of chemical research.

The electron-rich nature of the indole ring, further enhanced by the methoxy group, suggests potential applications in materials science. For example, it could serve as a building block for the synthesis of novel organic semiconductors or fluorescent probes. The presence of the methyl groups can influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices.

In the field of catalysis, indole derivatives can act as ligands for transition metals. The specific substitution pattern of this compound could lead to the development of new catalysts with unique reactivity and selectivity.

Furthermore, the compound could be utilized as a chemical tool to probe biological processes. Its fluorescent properties, if any, could be exploited for cellular imaging. Its ability to interact with specific biological targets could be harnessed to develop new assays for drug discovery.

The exploration of this compound's reactivity in various chemical transformations will undoubtedly open up new avenues for the synthesis of complex heterocyclic systems and other novel molecular architectures.

Q & A

Q. Mitigation Strategies :

  • Standardize assays using positive controls (e.g., tamoxifen for estrogen receptor studies).
  • Perform dose-response curves (IC₅₀ values) across multiple replicates .

Advanced: What computational and experimental approaches are used to study structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets (e.g., COX-2 or tubulin) using AutoDock Vina .
  • Pharmacophore Modeling : Identify essential moieties (e.g., methoxy group for hydrogen bonding) .
  • Synthetic Modifications : Introduce halogens (Br, Cl) at C5/C7 to enhance cytotoxicity .

Example : 4-Bromo-1-(3,4-difluorobenzyl)-1H-indole showed improved antiproliferative activity (IC₅₀ = 1.2 µM in MCF-7 cells) .

Advanced: How can reaction mechanisms for this compound synthesis be validated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated methylating agents (e.g., CD₃I) to probe rate-determining steps .
  • Intermediate Trapping : Identify carbocation intermediates via NMR or MS during alkylation .
  • DFT Calculations : Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Data Insight : Methylation of 4-methoxyindole proceeds via an SN2 mechanism, with a calculated ΔG‡ of 18.3 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.